(-)-1,1'-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene
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Overview
Description
(-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene: is a chiral organometallic compound that has garnered significant interest in the field of asymmetric catalysis. This compound features a ferrocene backbone with two chiral phosphine ligands, making it a valuable ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene typically involves the reaction of ferrocene with chiral phosphine ligands. One common method involves the use of a chiral auxiliary to introduce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene undergoes various types of reactions, including:
Oxidation: The ferrocene core can be oxidized to ferrocenium ion under mild conditions.
Reduction: The compound can be reduced back to ferrocene using reducing agents like sodium borohydride.
Substitution: The phosphine ligands can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents such as ferric chloride.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Ferrocenium ion.
Reduction: Ferrocene.
Substitution: Substituted ferrocene derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is widely used as a chiral ligand in asymmetric catalysis. It has been employed in various enantioselective reactions, including hydrogenation and hydroformylation .
Biology and Medicine: Its ability to induce chirality in reactions makes it valuable for synthesizing enantiomerically pure pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its role as a chiral ligand in catalytic processes helps in the efficient synthesis of high-value products .
Mechanism of Action
The mechanism by which (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene exerts its effects is primarily through its role as a chiral ligand. It coordinates with transition metals to form chiral complexes, which then participate in catalytic cycles. The chiral environment created by the ligand induces enantioselectivity in the reactions, leading to the formation of enantiomerically enriched products .
Comparison with Similar Compounds
(S)-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.
®-BINAP: The enantiomer of (S)-BINAP, also used in similar applications.
(S)-Tol-BINAP: A modified version of BINAP with enhanced properties.
Uniqueness: (-)-1,1’-Bis((2S,4S)-2,4-diethylphosphotano)ferrocene is unique due to its ferrocene backbone, which provides additional stability and electronic properties compared to other chiral phosphine ligands. Its specific chiral environment allows for high enantioselectivity in various catalytic reactions .
Properties
InChI |
InChI=1S/2C12H18P.Fe/c2*1-3-10-9-11(4-2)13(10)12-7-5-6-8-12;/h2*5-8,10-11H,3-4,9H2,1-2H3;/t2*10-,11-;/m00./s1 |
Source
|
---|---|---|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CASVFTKJBSCSOD-XTQNZXNBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(P1C2=CC=C[CH]2)CC.CCC1CC(P1C2=CC=C[CH]2)CC.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.CC[C@H]1C[C@@H](P1C2=CC=C[CH]2)CC.[Fe] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36FeP2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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